

Discovery and developmental history of Ornidazole

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An In-depth Technical Guide to the Discovery and Developmental History of **Ornidazole**

Introduction

Ornidazole is a third-generation 5-nitroimidazole antimicrobial agent, following the development of metronidazole and tinidazole, and has established itself as a cornerstone in the treatment of infections caused by protozoa and anaerobic bacteria.[1][2] Its development marked a significant advancement in the therapeutic class, offering a longer elimination half-life and favorable pharmacokinetic profile.[2][3] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of **Ornidazole**, tailored for researchers and drug development professionals.

Discovery and Developmental Timeline

Ornidazole was developed by the Swiss pharmaceutical company Hoffmann-La Roche in the 1970s, with its synthesis first reported in 1966.[1][2][4] It was designed as a successor to earlier nitroimidazoles with the aim of improving pharmacokinetic properties, particularly the duration of action.[2] The drug, under the trade name Tiberal, was first launched in Switzerland on March 11, 1982, by OrPha Swiss GmbH.[1][2] Its initial approval was for the treatment of trichomoniasis, but its broad-spectrum activity against other protozoa and anaerobic bacteria quickly led to wider clinical adoption.[5][6]

Chemical Synthesis



Ornidazole, with the systematic name 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole, is a synthetic nitroimidazole derivative.[1]

Commercial Synthesis Protocol

The primary commercial synthesis route involves an acid-catalyzed reaction between 2-methyl-5-nitroimidazole and epichlorohydrin.[5][7]

Experimental Protocol:

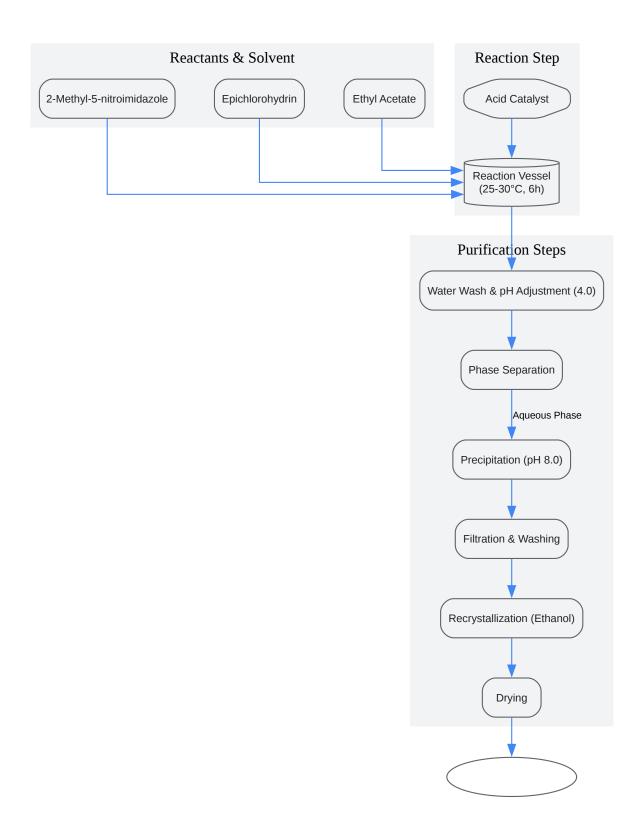
- Reaction Setup: 127.1 g of 2-methyl-5-nitroimidazole, 635.5 g of ethyl acetate, and 4.13 g of a suitable acid catalyst are added to a reaction flask and stirred at 50-300 rpm until evenly mixed.[8]
- Addition of Reagent: 127.1 g of epichlorohydrin is added to the flask.[8]
- Reaction Conditions: The temperature is maintained between 25-30°C, and the mixture is stirred for 6 hours.[8]
- Work-up and Purification: After the reaction, an equal weight of water (127.1 g) is added. The pH is adjusted to approximately 4.0 with 1 mol/L hydrochloric acid to separate the organic and aqueous phases.[8] The aqueous phase is then isolated, and its pH is adjusted to about 8.0 with a 1.25 mol/L sodium hydroxide solution, causing the product to precipitate.[8]
- Final Product: The precipitate is collected via suction filtration, washed, and recrystallized from ethanol. The final product is dried to yield **Ornidazole** with a purity of approximately 99.67% and a yield of around 85.2%.[8]

Green Synthesis Method

Alternative, more environmentally friendly methods have been developed. One such method utilizes a macroporous acidic polymer resin as a recyclable catalyst and ethyl acetate as the solvent, which avoids the generation of high-salt-containing wastewater.[9][10]

Diagram: General Workflow for **Ornidazole** Synthesis





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Caption: General workflow for the chemical synthesis and purification of **Ornidazole**.



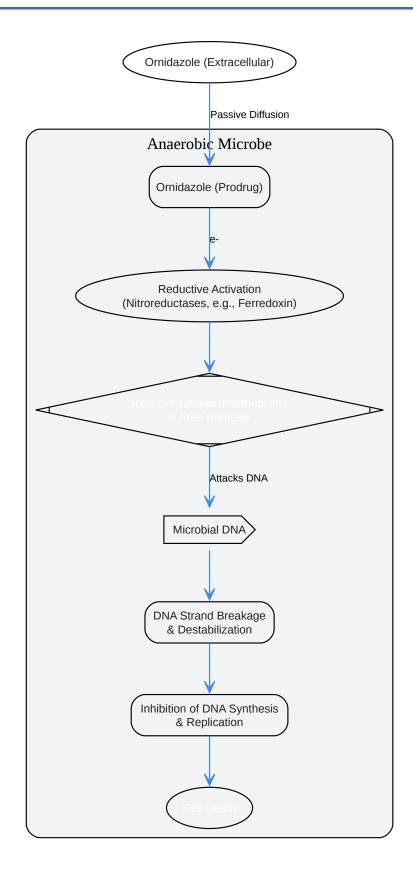
Mechanism of Action

Ornidazole exerts its antimicrobial effect through a multi-step process that is selective for anaerobic organisms.[11]

- Cellular Uptake: As a small, lipophilic molecule, Ornidazole passively diffuses into the microbial cell.[12]
- Reductive Activation: Inside the anaerobic bacterium or protozoan, the drug remains inactive
 until its 5-nitro group undergoes reduction. This key activation step is facilitated by lowredox-potential electron transport proteins, such as ferredoxin, which are abundant in
 anaerobic organisms but deficient in aerobic cells, ensuring selective toxicity.[11][12]
- Generation of Cytotoxic Intermediates: The reduction process generates highly reactive nitroso intermediates and cytotoxic free radicals.[6][11]
- DNA Damage: These reactive species are the ultimate effectors, attacking the microbial DNA's helical structure. This leads to DNA strand breakage and destabilization.[12]
- Inhibition of Cellular Processes: The damaged DNA disrupts essential downstream processes, including nucleic acid synthesis, replication, and transcription, ultimately leading to microbial cell death.[6][11]

Diagram: Ornidazole Activation and Mechanism of Action





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Caption: Reductive activation pathway and DNA-damaging mechanism of **Ornidazole**.



Physicochemical and Pharmacokinetic Profile

Ornidazole's chemical structure confers a set of physicochemical and pharmacokinetic properties that are advantageous for clinical use.

Physicochemical Properties

Property	Value	Reference(s)
Systematic Name	1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole	[1]
Chemical Formula	C7H10CIN3O3	
Appearance	White to slightly yellow crystalline powder	
Melting Point	81.8 ± 0.475 °C	-
рКа	2.4	[8]
Log P (Octanol/Water)	1.6	_
UV λmax (in Methanol)	310 nm	_

Pharmacokinetic Parameters

Ornidazole is characterized by rapid and complete absorption and a long elimination half-life, which allows for less frequent dosing compared to metronidazole.[2][3]



PK Parameter	Value	Condition/Note	Reference(s)
Absorption			
Bioavailability	~90%	Oral administration	[1]
Tmax (Peak Time)	~2-3 hours	Oral administration	[2]
Cmax (Peak Conc.)	9.99 μg/mL	Single 500 mg dose (fasted)	[2]
Distribution			
Volume of Distribution (Vd)	~0.87 L/kg	Intravenous administration	[2]
Plasma Protein Binding	~13%	[1]	
Tissue Penetration	Wide, including CSF		_
Metabolism		_	
Site	Liver	Primarily hydroxylation	[1]
Main Metabolites	2-hydroxymethyl and α-hydroxymethyl metabolites	Less active than parent drug	[1]
Elimination			
Elimination Half-life (t½)	~13-14 hours	Significantly longer than metronidazole (~8.4h)	[1][2]
Clearance (CL)	47 mL/min (2.82 L/h)	For a 1 g intravenous dose	
Excretion Route	Primarily urine (~85% within 5 days)	4% as unchanged drug	[1]

Preclinical Development



Preclinical studies established the efficacy and safety profile of **Ornidazole** prior to human trials.

In Vitro Activity

Ornidazole demonstrates potent activity against a wide range of anaerobic bacteria and protozoa, with Minimum Inhibitory Concentration (MIC) values that are generally similar to or slightly lower than those of metronidazole.

Organism Type	Finding	MIC (μg/mL)	Reference(s)
Anaerobic Bacteria	Inhibition of 114 strains (excluding P. acnes)	≤ 3.1	[11]
Anaerobic Bacteria	Bactericidal concentration for 114 strains	≤ 6.3	[11]
Periodontal Microbes	General activity	Lower than metronidazole	[8]

Toxicology

Toxicology studies in animal models have been conducted to determine the safety profile of **Ornidazole**.

- Acute Toxicity: A study on a combination drug containing Ornidazole and Levamisole hydrochloride classified the formulation as Hazard Class 3 (moderately hazardous substances) based on its median lethal oral dose.[7]
- Sub-chronic Toxicity: A 30-day repeat-dose study in mice using a fixed-dose combination of
 Ofloxacin and Ornidazole found no signs of toxicity, mortality, or alterations in physiological,
 hematological, or biochemical parameters at any tested dose level.[12]
- Specific Toxicity: Ornidazole has been shown to have a direct inhibitory effect on sperm motility in vitro in rat models. Incubation with 2.5 mmol/L Ornidazole for 4 hours significantly reduced sperm motility.[9]



Clinical Development and Therapeutic Use

Clinical trials have confirmed the efficacy of **Ornidazole** across a range of indications.

Key Indications and Efficacy

- Trichomoniasis: **Ornidazole** is highly effective. An early study involving a single 2 g dose in women with Trichomonas vaginalis infection resulted in a 100% cure rate.
- Amoebiasis & Giardiasis: It is a primary treatment for intestinal and extraintestinal amoebiasis and giardiasis.[1]
- Anaerobic Infections: Ornidazole is used for the treatment and prophylaxis of various anaerobic infections, including peritonitis, meningitis, and postoperative wound infections.[1]
- Dientamoebiasis: A clinical study comparing single-dose Ornidazole to a multi-day course of metronidazole for Dientamoeba fragilis infection found Ornidazole to be statistically superior, with a parasitological cure rate of 92.9% versus 69.6% for metronidazole.

Bioequivalence Study Protocol

Bioequivalence studies are critical for the approval of generic formulations. A typical protocol is outlined below.

Experimental Protocol:

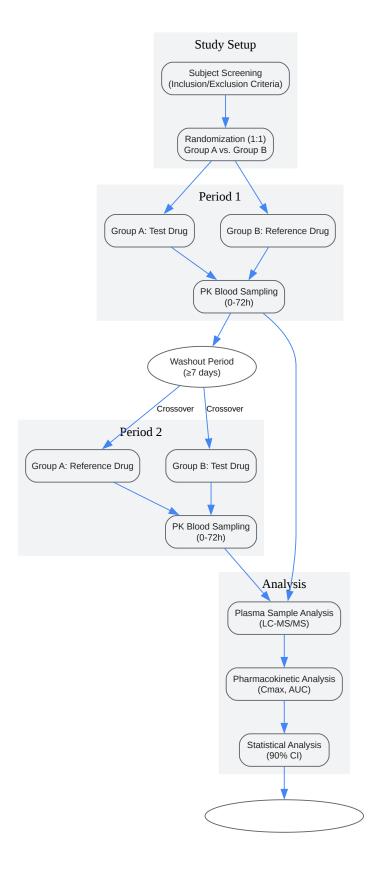
- Study Design: A randomized, single-dose, open-label, two-period crossover study is conducted in healthy volunteers under both fasted and fed conditions.[2]
- Participants: Healthy male and female volunteers (e.g., n=24 per group) meeting specific inclusion criteria (age ≥18, BMI 19.0-26.0 kg/m²) are enrolled after a comprehensive medical examination.[2]
- Dosing: Participants are randomly assigned to receive a single dose of either the test or reference formulation, followed by a washout period of at least 7 days before receiving the alternate formulation.[2]



- Sample Collection: Blood samples are collected in plasma tubes at pre-dose and at multiple time points post-dose (e.g., up to 72 hours).[2]
- Bioanalysis: Plasma concentrations of **Ornidazole** are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involves protein precipitation, with a typical lower limit of quantification (LLOQ) of 0.100 µg/mL.[2]
- Pharmacokinetic Analysis: Key PK parameters (Cmax, Tmax, AUC₀-t, AUC₀-∞) are calculated. Bioequivalence is established if the 90% confidence intervals for the geometric mean ratio of Cmax, AUC₀-t, and AUC₀-∞ fall within the standard 80-125% range.[2]
- Safety Monitoring: Safety is assessed by monitoring adverse events, vital signs, and clinical laboratory tests throughout the study.[2]

Diagram: Workflow for a Bioequivalence Clinical Trial





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Caption: Crossover design workflow for a typical **Ornidazole** bioequivalence study.



Conclusion

From its rational design and synthesis in the 1960s and 70s to its established clinical use today, **Ornidazole** represents a successful chapter in antimicrobial drug development. Its discovery provided a valuable therapeutic option with an improved pharmacokinetic profile over its predecessors. The well-understood mechanism of selective cytotoxicity, combined with a robust body of preclinical and clinical data, solidifies its role in treating anaerobic and protozoal infections. Ongoing research into new formulations and potential new indications, such as endometriosis, suggests that the developmental history of **Ornidazole** may not yet be complete.[6]

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